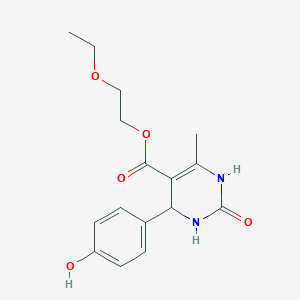![molecular formula C11H13Cl2NO B4983804 N-[2-(3,4-dichlorophenoxy)ethyl]-2-propen-1-amine](/img/structure/B4983804.png)
N-[2-(3,4-dichlorophenoxy)ethyl]-2-propen-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dichlorophenoxy)ethyl]-2-propen-1-amine, commonly known as DCPA, is a synthetic herbicide that is widely used in agriculture to control weeds. It was first introduced in the 1960s and has since become a popular herbicide due to its effectiveness against a broad range of weeds and its low toxicity to non-target organisms.
作用机制
DCPA works by inhibiting the growth of weeds by interfering with their ability to produce proteins necessary for growth. It inhibits the enzyme acetolactate synthase, which is involved in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine. This leads to the accumulation of toxic intermediates, which ultimately results in the death of the plant.
Biochemical and Physiological Effects
DCPA has been shown to have low toxicity to mammals, birds, and fish. It is rapidly metabolized and excreted from the body, and there is no evidence of bioaccumulation in the environment. However, it can be toxic to certain aquatic organisms, such as algae and crustaceans, at high concentrations.
实验室实验的优点和局限性
DCPA is a useful tool in laboratory experiments for studying the effects of herbicides on plant growth and development. It is effective against a broad range of weeds, making it a valuable tool for researchers studying the mechanisms of herbicide action. However, its use is limited by its toxicity to certain aquatic organisms, which can make it difficult to study the effects of herbicides on aquatic ecosystems.
未来方向
There are several future directions for research on DCPA. One area of research is the development of new herbicides that are more effective and have less impact on the environment. Another area of research is the investigation of the long-term effects of DCPA on soil microorganisms and the potential for resistance to develop in weeds. Additionally, there is a need for more research on the impact of DCPA on aquatic ecosystems and the development of new herbicides that are less toxic to aquatic organisms.
合成方法
DCPA can be synthesized by the reaction of 3,4-dichlorophenol with ethylene oxide to form 2-(3,4-dichlorophenoxy)ethanol, which is then reacted with acrylonitrile to form N-[2-(3,4-dichlorophenoxy)ethyl]acrylamide. The amide group is then reduced to an amine group using hydrogen gas and a palladium catalyst to form DCPA.
科学研究应用
DCPA has been extensively studied for its herbicidal properties and its environmental impact. It has been used in numerous scientific research studies to investigate its efficacy in controlling weeds and its impact on soil microorganisms, aquatic organisms, and non-target plants.
属性
IUPAC Name |
N-[2-(3,4-dichlorophenoxy)ethyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c1-2-5-14-6-7-15-9-3-4-10(12)11(13)8-9/h2-4,8,14H,1,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZDUGJBPYQBGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCCOC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(4-bromobenzyl)[1,3-dimethyl-3-(5-methyl-2-furyl)butyl]amine](/img/structure/B4983723.png)
![8-chloro-N'-[1-(4-isopropylphenyl)propylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B4983730.png)
![4-[2-(benzoylamino)-3-oxo-3-(1,3-thiazol-2-ylamino)-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B4983735.png)
![phenyl (3-acetyl-2-methyl-1-benzofuran-5-yl)[(3-nitrophenyl)sulfonyl]carbamate](/img/structure/B4983749.png)
![4-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]oxy}-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B4983751.png)
![5-cyclohexyl-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4983763.png)
![N-{[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B4983770.png)
![N-[3-(aminosulfonyl)phenyl]-2-chloro-5-iodobenzamide](/img/structure/B4983782.png)
![N-(4-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4983787.png)



![N-[1-methyl-3-(2-pyridinyl)-1H-pyrazol-5-yl]-2-(4-phenyl-1H-imidazol-1-yl)acetamide](/img/structure/B4983818.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide](/img/structure/B4983823.png)
